Lipophilicity Profile: logP Comparison with Unsubstituted Piperazine
The 1-ethyl-3,3-dimethyl substitution pattern significantly increases lipophilicity compared to the unsubstituted piperazine core. This is a critical differentiation for drug design, where lipophilicity governs membrane permeability and ADME properties. The target compound's XLogP3 is 0.6 [1], which is substantially higher than the XLogP3 of piperazine, which is -0.7 [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | Piperazine (XLogP3 = -0.7) |
| Quantified Difference | Δ 1.3 log units |
| Conditions | Calculated property via atomistic and knowledge-based method (XLOGP3) |
Why This Matters
A Δ1.3 logP increase indicates significantly higher membrane permeability, making this compound a more suitable core for CNS-targeting agents compared to unsubstituted piperazine.
- [1] AngeneChem. CAS 1225882-54-1 | Piperazine, 1-ethyl-3,3-dimethyl-. Retrieved from https://www.angenechem.com/1225882-54-1 View Source
- [2] PubChem. Piperazine. XLogP3 value. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine View Source
